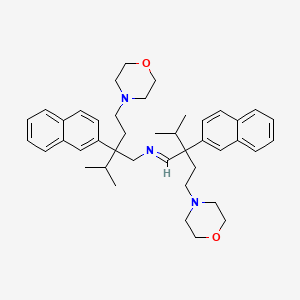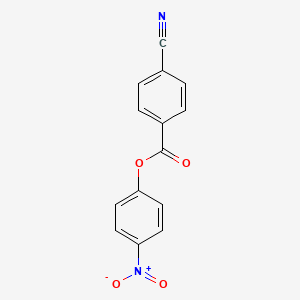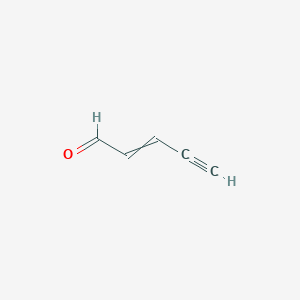![molecular formula C15H15NO2S B14680389 Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester CAS No. 34757-96-5](/img/structure/B14680389.png)
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the hydrogen atom on the benzene ring is substituted with a phenylmethylamino group and a thio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of benzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where benzoic acid and methanol are reacted in continuous flow reactors.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The phenylmethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .
Applications De Recherche Scientifique
Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester involves its interaction with specific molecular targets. The phenylmethylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The thio group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 2-hydroxy-, phenylmethyl ester: This compound has a hydroxyl group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-amino-, phenylmethyl ester: This compound has an amino group instead of the phenylmethylamino and thio groups.
Benzoic acid, 2-methyl-, methyl ester: This compound has a methyl group instead of the phenylmethylamino and thio groups.
Uniqueness
The uniqueness of benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the phenylmethylamino and thio groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Numéro CAS |
34757-96-5 |
|---|---|
Formule moléculaire |
C15H15NO2S |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
methyl 2-(benzylamino)sulfanylbenzoate |
InChI |
InChI=1S/C15H15NO2S/c1-18-15(17)13-9-5-6-10-14(13)19-16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 |
Clé InChI |
XEFUGRNMPZZWFA-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=CC=C1SNCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methoxyphenanthro[3,4-d][1,3]dioxole](/img/structure/B14680312.png)
![10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol](/img/structure/B14680318.png)

![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)






![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)

